m-PEG11-Tos

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

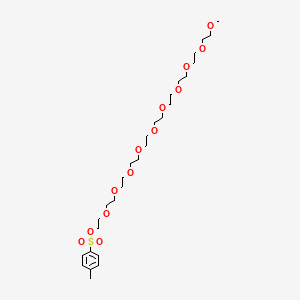

m-PEG11-Tos: is a polyethylene glycol derivative containing a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The tosyl group is a good leaving group for nucleophilic substitution reactions .

準備方法

Synthetic Routes and Reaction Conditions: m-PEG11-Tos is synthesized by reacting polyethylene glycol monomethyl ether with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

化学反応の分析

Types of Reactions: m-PEG11-Tos primarily undergoes nucleophilic substitution reactions due to the presence of the tosyl group, which is a good leaving group .

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. .

Oxidation and Reduction: While this compound is not typically involved in oxidation or reduction reactions, the polyethylene glycol backbone can undergo oxidation under harsh conditions

Major Products Formed: The major products formed from nucleophilic substitution reactions include polyethylene glycol derivatives with various functional groups, depending on the nucleophile used .

科学的研究の応用

Chemistry: m-PEG11-Tos is used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras). It facilitates the attachment of different functional groups to the polyethylene glycol backbone .

Biology and Medicine: In biological and medical research, this compound is used to modify biomolecules, enhancing their solubility and stability. It is also used in drug delivery systems to improve the pharmacokinetics of therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo nucleophilic substitution reactions makes it a versatile intermediate in various chemical processes .

作用機序

m-PEG11-Tos exerts its effects primarily through nucleophilic substitution reactions. The tosyl group acts as a leaving group, allowing nucleophiles to attach to the polyethylene glycol backbone. This modification can alter the solubility, stability, and reactivity of the resulting compounds .

類似化合物との比較

m-PEG-Tos: Similar to m-PEG11-Tos but with a different polyethylene glycol chain length.

Uniqueness: this compound is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications requiring precise control over molecular properties .

生物活性

m-PEG11-Tos (methoxy polyethylene glycol 11-tosylate) is a compound that has garnered attention in various fields of biomedical research due to its unique properties and potential applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in drug delivery systems, and relevant case studies.

Overview of this compound

This compound is a PEG-based linker that is primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These chimeric molecules are designed to induce targeted degradation of specific proteins within cells, offering a promising strategy for therapeutic interventions in various diseases, particularly cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to its ability to facilitate the conjugation of drugs to target proteins, enhancing their efficacy and selectivity. The tosyl group in this compound acts as an electrophile, allowing for nucleophilic attack by amino groups on target proteins. This reaction forms stable linkages that can effectively transport therapeutic agents to specific cellular locations.

Key Mechanisms Include:

- Targeted Protein Degradation : By linking to E3 ligases, this compound enables the selective degradation of oncoproteins, thereby reducing tumor growth.

- Improved Solubility and Stability : The PEG moiety enhances the solubility and stability of conjugated drugs in biological fluids, which is crucial for effective delivery.

- Controlled Release : The chemical structure allows for controlled release profiles, which can be tailored to meet the pharmacokinetic requirements of different therapeutic agents.

Applications in Drug Delivery

This compound has been explored in various applications related to drug delivery systems:

- Antibody-Drug Conjugates (ADCs) : It serves as a linker in ADCs, which combine antibodies with cytotoxic drugs to selectively target cancer cells while minimizing systemic toxicity.

- Nanoparticle Formulations : this compound is utilized in formulating nanoparticles that can encapsulate drugs and release them in a controlled manner upon reaching the target site.

- Gene Therapy Vectors : Its properties are leveraged in developing vectors for gene therapy, enhancing the delivery efficiency of nucleic acids into target cells.

Table 1: Summary of Biological Activities and Applications

Case Study: PROTAC Development Using this compound

A notable study demonstrated the effectiveness of this compound in developing a PROTAC targeting the androgen receptor (AR), which plays a critical role in prostate cancer progression. The study reported:

- Enhanced Efficacy : The PROTAC linked with this compound showed significantly improved degradation rates of AR compared to traditional inhibitors.

- In Vivo Studies : Animal models indicated reduced tumor sizes and improved survival rates when treated with the PROTAC formulation.

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O13S/c1-27-3-5-28(6-4-27)42(29,30)41-26-25-40-24-23-39-22-21-38-20-19-37-18-17-36-16-15-35-14-13-34-12-11-33-10-9-32-8-7-31-2/h3-6H,7-26H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVRKGLJXOGXGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O13S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。